molecular formula C10H18OSi B6276851 3-(trimethylsilyl)spiro[3.3]heptan-1-one CAS No. 2763779-64-0

3-(trimethylsilyl)spiro[3.3]heptan-1-one

Cat. No.: B6276851
CAS No.: 2763779-64-0
M. Wt: 182.3
InChI Key:
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Description

3-(trimethylsilyl)spiro[33]heptan-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a trimethylsilyl group attached to a spiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trimethylsilyl)spiro[3.3]heptan-1-one can be achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. This method involves initial nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid. This process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

While specific industrial production methods for 3-(trimethylsilyl)spiro[3

Chemical Reactions Analysis

Types of Reactions

3-(trimethylsilyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted spiro[3.3]heptan-1-ones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(trimethylsilyl)spiro[3.3]heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trimethylsilyl)spiro[3.3]heptan-1-one involves its interaction with various molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The trimethylsilyl group can also influence the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A similar spirocyclic compound without the trimethylsilyl group.

    Bicyclo[1.1.1]pentane: Another spirocyclic compound used as a bioisostere for benzene rings.

    Cubane: A highly strained spirocyclic compound with unique properties.

Uniqueness

3-(trimethylsilyl)spiro[3.3]heptan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and drug design .

Properties

CAS No.

2763779-64-0

Molecular Formula

C10H18OSi

Molecular Weight

182.3

Purity

95

Origin of Product

United States

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